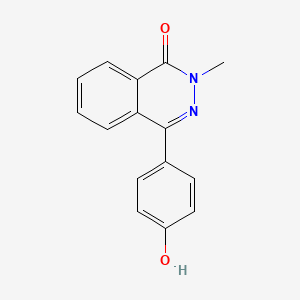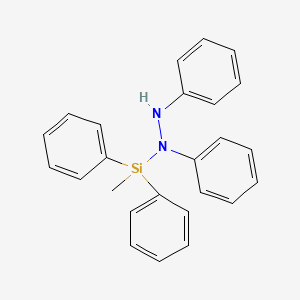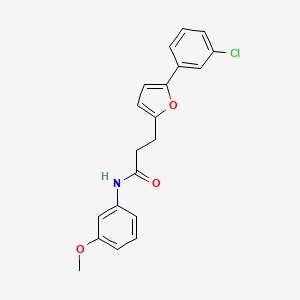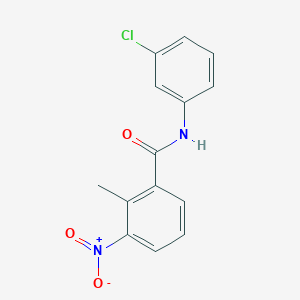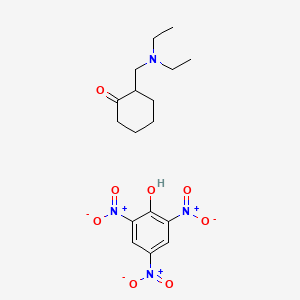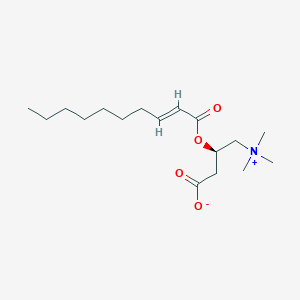
trans-2-Decenoyl-L-carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Decenoyl-L-carnitine: is a metabolite of L-carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is primarily synthesized in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-decenoyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at room temperature to avoid any potential degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: trans-2-Decenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond or the carboxyl group, leading to the formation of different oxidized products.
Reduction: The double bond in this compound can be reduced to form the corresponding saturated compound.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the saturated ester.
Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.
科学研究应用
Chemistry: trans-2-Decenoyl-L-carnitine is used as an analytical standard in various chromatographic techniques to quantify acylcarnitines in biological samples .
Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation defects .
Medicine: Clinically, this compound is investigated for its role in diagnosing and understanding metabolic diseases, such as very-long-chain acyl-CoA dehydrogenase deficiency .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic pathways .
作用机制
trans-2-Decenoyl-L-carnitine acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. Here, these fatty acids undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle to produce energy . The compound’s molecular targets include enzymes involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase I and II.
相似化合物的比较
trans-2-Dodecenoyl-L-carnitine: Another acylcarnitine involved in fatty acid metabolism.
trans-2-Tetradecenoyl-L-carnitine: Used as a diagnostic metabolite biomarker.
cis-9-Tetradecenoyl-L-carnitine: Similar in structure but with a cis configuration.
Uniqueness: trans-2-Decenoyl-L-carnitine is unique due to its specific role in the transport and oxidation of medium-chain fatty acids. Its trans configuration also distinguishes it from other acylcarnitines with cis configurations, affecting its biochemical properties and interactions .
属性
分子式 |
C17H31NO4 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1 |
InChI 键 |
MITAQTMTDSXVQD-AYJWMTRPSA-N |
手性 SMILES |
CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
